(2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid hydrochloride (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 144540-75-0
VCID: VC21116741
InChI: InChI=1S/C9H15NO2.ClH/c11-9(12)8-5-6-3-1-2-4-7(6)10-8;/h6-8,10H,1-5H2,(H,11,12);1H/t6-,7+,8+;/m1./s1
SMILES: C1CCC2C(C1)CC(N2)C(=O)O.Cl
Molecular Formula: C9H16ClNO2
Molecular Weight: 205.68 g/mol

(2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid hydrochloride

CAS No.: 144540-75-0

Cat. No.: VC21116741

Molecular Formula: C9H16ClNO2

Molecular Weight: 205.68 g/mol

* For research use only. Not for human or veterinary use.

(2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid hydrochloride - 144540-75-0

Specification

CAS No. 144540-75-0
Molecular Formula C9H16ClNO2
Molecular Weight 205.68 g/mol
IUPAC Name (2S,3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C9H15NO2.ClH/c11-9(12)8-5-6-3-1-2-4-7(6)10-8;/h6-8,10H,1-5H2,(H,11,12);1H/t6-,7+,8+;/m1./s1
Standard InChI Key PONAUWFRJYNGAC-MWDCIYOWSA-N
Isomeric SMILES C1CC[C@H]2[C@H](C1)C[C@H](N2)C(=O)O.Cl
SMILES C1CCC2C(C1)CC(N2)C(=O)O.Cl
Canonical SMILES C1CCC2C(C1)CC(N2)C(=O)O.Cl

Introduction

Chemical Structure and Properties

The compound (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid hydrochloride belongs to the class of octahydro-indole-carboxylic acids. It consists of a saturated bicyclic structure with a pyrrolidine ring fused to a cyclohexane ring, bearing a carboxylic acid group at the 2-position of the pyrrolidine portion. The "hydrochloride" designation indicates its salt form with hydrochloric acid.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in Table 1:

PropertyValue
Molecular FormulaC9H16ClNO2
Molecular Weight205.68 g/mol
CAS Number110623-68-2
IUPAC Name2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid;hydrochloride
InChIInChI=1S/C9H15NO2.ClH/c11-9(12)8-5-6-3-1-2-4-7(6)10-8;/h6-8,10H,1-5H2,(H,11,12);1H
InChIKeyPONAUWFRJYNGAC-UHFFFAOYSA-N
SMILESC1CCC2C(C1)CC(N2)C(=O)O.Cl

Table 1: Physical and chemical properties of (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid hydrochloride .

The stereochemical notation (2S,3aR,7aS) specifically defines the absolute configuration at the three stereogenic centers in the molecule, which is crucial for its biological activity and pharmaceutical applications.

Structural Features

The key structural features include:

  • A saturated bicyclic system comprising fused pyrrolidine and cyclohexane rings

  • A carboxylic acid group at the 2-position of the pyrrolidine ring

  • Three defined stereogenic centers at positions 2, 3a, and 7a

  • Salt formation with HCl, resulting in protonation of the nitrogen atom

These structural elements contribute to the compound's stability, reactivity, and specific three-dimensional arrangement that determines its functionality in pharmaceutical applications.

Stereochemistry

The stereochemistry of octahydro-1H-indole-2-carboxylic acid is particularly important as it directly impacts its pharmaceutical applications. With three chiral centers, there exists the possibility of eight stereoisomers (four pairs of enantiomers) .

Stereoisomers and Their Significance

The specific (2S,3aR,7aS) isomer is distinguished from other stereoisomers based on the configuration at its three chiral centers. This particular stereochemical arrangement is critical for its function as an intermediate in trandolapril synthesis .

Table 2 presents the major stereoisomers of octahydro-1H-indole-2-carboxylic acid and their pharmaceutical applications:

StereoisomerPrimary Pharmaceutical Application
(2S,3aS,7aS)Key intermediate for Perindopril synthesis
(2S,3aR,7aS)Key intermediate for Trandolapril synthesis
Other diastereomersLimited pharmaceutical applications

Table 2: Major stereoisomers of octahydro-1H-indole-2-carboxylic acid and their applications .

Pharmaceutical Applications

The primary importance of (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid hydrochloride lies in its role as a key intermediate in pharmaceutical synthesis.

Role in Trandolapril Synthesis

This compound serves as a crucial starting material for the synthesis of trandolapril, an angiotensin-converting enzyme (ACE) inhibitor used for the treatment of hypertension and certain cardiac conditions . The specific stereochemistry of this intermediate is essential for the biological activity of the final drug product.

Comparison with Related Compounds

While (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid is specifically used in trandolapril synthesis, the related isomer (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid serves as a key starting material for perindopril, another ACE inhibitor . This demonstrates how subtle stereochemical differences can direct the synthetic pathway toward different pharmaceutical products.

Analytical Methods

Due to the importance of stereochemical purity in pharmaceutical applications, various analytical methods have been developed for the identification, quantification, and quality control of (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid hydrochloride.

HPLC Methods

High-Performance Liquid Chromatography (HPLC) methods have been developed for the separation and quantification of octahydro-1H-indole-2-carboxylic acid and its stereoisomers. Since the compound lacks chromophoric groups, refractive index detection is commonly employed .

Table 3: HPLC Parameters for Analysis of Octahydro-1H-indole-2-carboxylic acid and Its Isomers

ParameterSpecification
ColumnC18 (Inertsil ODS-4, 250 mm×4.6 mm×5 μm)
Mobile Phase10 mM potassium phosphate buffer (pH 3.0)
Flow Rate1.5 mL/min
Column Temperature35°C
DetectionRefractive Index Detector (RID)
Injection Volume10 μL
Sample Concentration5 mg/mL

Table 3: HPLC parameters for analysis of octahydro-1H-indole-2-carboxylic acid isomers .

Method Validation

The analytical methods for octahydro-1H-indole-2-carboxylic acid have been validated according to ICH guidelines for parameters including accuracy, linearity, range, precision, ruggedness, robustness, solution stability, limit of quantification, and limit of detection .

Key validation parameters include:

  • Linear range from LOQ to 150% for the analyte and its isomers

  • Correlation coefficient >0.999 for all isomers

  • Recovery in the range of 93.9% to 107.9%

  • Detection limit approximately 0.006 mg/mL

  • Quantification limits between 0.022 mg/mL to 0.024 mg/mL

These validated methods ensure reliable quality control during the manufacturing process of pharmaceutical intermediates and final products.

Synthesis Methods

Multiple synthetic routes have been developed for the preparation of (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid hydrochloride, focusing on achieving high stereochemical purity.

Stereochemical Control in Synthesis

The synthesis of (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid hydrochloride presents challenges due to the need for controlling stereochemistry at three chiral centers. Several approaches have been documented in patent literature for achieving the desired stereochemical outcome.

One synthetic approach involves the catalytic hydrogenation of the corresponding imine-acid salt, which typically results in a mixture of stereoisomers. By modifying conditions such as catalyst type, solvent, temperature, and acid addition, followed by recrystallization, the desired stereoisomer can be obtained with high purity .

Optimization of Synthetic Routes

Research efforts continue to focus on optimizing the synthetic routes to improve yield, stereoselectivity, and cost-effectiveness. Pharmaceutical companies have patented various processes for the synthesis of this compound, indicating its commercial importance as an intermediate in drug manufacturing .

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